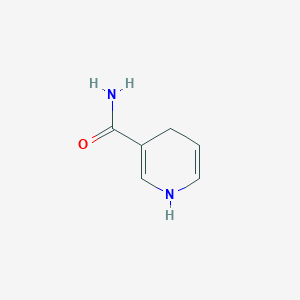

1,4-Dihydropyridine-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

18940-08-4 |

|---|---|

Molecular Formula |

C6H8N2O |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

1,4-dihydropyridine-3-carboxamide |

InChI |

InChI=1S/C6H8N2O/c7-6(9)5-2-1-3-8-4-5/h1,3-4,8H,2H2,(H2,7,9) |

InChI Key |

KGUMNRYFUFLBGA-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CNC=C1C(=O)N |

Origin of Product |

United States |

Academic Significance of the 1,4 Dihydropyridine Scaffold

The 1,4-dihydropyridine (B1200194) scaffold is a heterocyclic organic structure that has become a cornerstone in medicinal chemistry. rsc.org Its prominence stems from its presence in a multitude of biologically active compounds and its ability to be readily synthesized and modified. rsc.org This structural motif is considered a "privileged structure" because it can interact with a variety of biological targets, leading to a wide range of pharmacological effects. rsc.orgnih.gov

The versatility of the 1,4-DHP scaffold allows medicinal chemists to systematically alter its substituents to fine-tune its biological activity, a process that has led to the development of numerous drugs. nih.gov The core structure's capacity for diverse substitutions enables the exploration of vast chemical space, facilitating the discovery of compounds with improved potency and selectivity. nih.gov

Evolution of 1,4 Dihydropyridine 3 Carboxamide Research in Pharmaceutical Sciences

Research into 1,4-dihydropyridines dates back to the late 19th century with the discovery of the Hantzsch pyridine (B92270) synthesis. However, their therapeutic potential was not fully realized until the latter half of the 20th century with the advent of 1,4-DHP calcium channel blockers for the treatment of cardiovascular diseases. nih.govresearchgate.net

Over the decades, research has expanded beyond their initial use as antihypertensive agents. Scientists have discovered that modifying the core 1,4-DHP structure, including the introduction of a carboxamide group at the 3-position, can lead to a broad spectrum of biological activities. biointerfaceresearch.com These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and analgesic properties. rsc.orgdovepress.comresearchgate.net The evolution of synthetic methodologies, particularly cascade cyclization reactions, has further fueled the exploration of novel 1,4-DHP derivatives. nih.gov

Structural Framework and Derivatives of 1,4 Dihydropyridine 3 Carboxamide

Classical and Contemporary Hantzsch-Type Condensation Approaches

The Hantzsch reaction, first reported in 1882, remains a cornerstone for the synthesis of 1,4-dihydropyridine scaffolds. nih.gov This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia. nih.gov While the classical approach has proven robust, contemporary modifications have focused on improving yields, simplifying purification, and employing greener reaction conditions.

Multicomponent Reaction Protocols for this compound Synthesis

The inherent nature of the Hantzsch synthesis is that of a multicomponent reaction (MCR), which is highly valued for its efficiency in generating molecular complexity in a single step. nih.gov The synthesis of this compound derivatives can be achieved by employing a β-ketoamide in place of the traditional β-ketoester. For instance, the reaction of an aldehyde, a β-ketoamide (e.g., acetoacetamide), and an enamine or a β-ketoester with ammonium (B1175870) acetate (B1210297) can lead to the desired this compound architecture. rsc.org

The use of multicomponent strategies extends to the synthesis of structurally diverse 1,4-dihydropyridines, which is crucial for the development of compound libraries for screening purposes. nih.gov Research has demonstrated the synthesis of various 1,4-dihydropyridine derivatives through one-pot reactions involving different starting materials, highlighting the versatility of the MCR approach. chemrxiv.orgnih.gov

Optimization of Reaction Conditions for Enhanced Yields and Purity

Efforts to optimize the Hantzsch reaction have explored various parameters, including catalysts, solvents, and energy sources, to improve the yield and purity of 1,4-dihydropyridine products. researchgate.net

Catalysis: A range of catalysts have been investigated to promote the Hantzsch condensation. The use of a recyclable magnetic nanocatalyst, Fe3O4-bibenzo[d]imidazole-Cu, has been shown to afford high yields and purity with short reaction times in a green, non-toxic reaction environment. nih.gov Another study demonstrated that zinc oxide (ZnO) can effectively catalyze the four-component synthesis of polyhydroquinoline derivatives, a related class of compounds, with excellent yields. researchgate.net

Solvents and Energy Sources: The choice of solvent can significantly impact the reaction outcome. Glycerol has been utilized as an economical and environmentally benign solvent for the one-pot synthesis of symmetrical 1,4-dihydropyridine derivatives, resulting in high purity and excellent yields without the need for an additional catalyst. chemrxiv.org Microwave irradiation has also been successfully employed to accelerate the Hantzsch synthesis, often leading to reduced reaction times and improved yields. nih.gov

The table below summarizes the effect of different catalysts and conditions on the yield of Hantzsch-type reactions for 1,4-dihydropyridine derivatives.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| None | Ethanol | 80 | 7 | 57 | researchgate.net |

| ZnO (10 mol%) | Ethanol | 80 | 1 | 92 | researchgate.net |

| Fe3O4-bibenzo[d]imidazole-Cu | Ethanol | Reflux | 0.5-1 | 90-98 | nih.gov |

| None | Glycerol | 100 | 2-3 | 85-95 | chemrxiv.org |

This table is for illustrative purposes and the specific substrates may vary across the cited studies.

Alternative Synthetic Pathways to this compound Derivatives

Amide Coupling and Condensation Techniques

Amide bond formation is a fundamental transformation in organic synthesis and can be a key step in the construction of this compound derivatives. This approach often involves the synthesis of a 1,4-dihydropyridine-3-carboxylic acid precursor, followed by coupling with an appropriate amine.

A variety of coupling reagents have been developed for efficient amide bond formation. Common reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov For instance, the synthesis of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide has been achieved through an amide condensation reaction. nih.gov The general protocol involves activating the carboxylic acid with a coupling reagent and then introducing the amine.

A diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides has been developed, which involves the hydrolysis of ester precursors to the corresponding carboxylic acids, followed by parallel solution-phase amidation with a library of primary and secondary amines. ingentaconnect.com

The following table illustrates a general scheme for amide coupling to form a this compound derivative.

| Carboxylic Acid Precursor | Amine | Coupling Reagents | Solvent | Product |

| 1,4-Dihydropyridine-3-carboxylic acid | R-NH2 | EDC, HOBt | DMF | This compound derivative |

Catalytic Partial Hydrogenation of Pyridine Derivatives

The selective partial hydrogenation of a pyridine ring to a 1,4-dihydropyridine is a challenging transformation due to the propensity for over-reduction to the thermodynamically more stable piperidine. Direct catalytic hydrogenation of pyridine-3-carboxamide (B1143946) to its 1,4-dihydro counterpart is not a widely reported method. However, the reduction of activated pyridine species offers a potential route.

The dearomatization of pyridinium (B92312) salts represents a viable strategy. For example, the catalytic enantioselective synthesis of 1,4-dihydropyridines has been achieved through the addition of C(1)-ammonium enolates to pyridinium salts bearing an electron-withdrawing group at the 3-position. nih.govchemrxiv.org This organocatalytic approach allows for the formation of enantioenriched 1,4-dihydropyridines. nih.govchemrxiv.org

Chemo-enzymatic approaches have also been explored for the dearomatization of activated pyridines, leading to stereodefined piperidines. researchgate.net While this represents a full reduction of the pyridine ring, the initial steps involve the formation of dihydropyridine intermediates.

The direct catalytic partial hydrogenation of pyridine-3-carboxamide itself to the 1,4-dihydropyridine isomer remains an area for further research and development.

Ring Expansion Strategies (e.g., from Isoxazole (B147169) Precursors)

Ring expansion reactions provide an elegant and less common approach to the synthesis of heterocyclic systems. A notable strategy involves the ring expansion of isoxazole precursors to form 4-oxo-1,4-dihydropyridine-3-carboxylate derivatives.

This method utilizes the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. The reaction proceeds via the formation of an enamine intermediate, which then undergoes cyclization to yield the pyridone ring system. While this method directly produces the 4-oxo derivative with a carboxylate at the 3-position, further chemical modifications could potentially lead to the desired this compound scaffold.

The following table outlines the general transformation in this ring expansion strategy.

| Isoxazole Precursor | Reagents | Product | Yield (%) | Reference |

| Methyl 2-(isoxazol-5-yl)-3-oxopropanoate | Mo(CO)6, H2O, MeCN | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate | up to 74 |

This approach highlights the potential of using strained ring systems as precursors for the construction of more complex heterocyclic frameworks.

Application of Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact and enhance efficiency. The synthesis of 1,4-dihydropyridine scaffolds, including those with a 3-carboxamide moiety, has benefited significantly from such approaches. Key strategies include the use of environmentally benign solvents, catalysts, and reaction conditions.

One-pot, multi-component reactions, such as the Hantzsch pyridine synthesis, are inherently efficient and align with green chemistry principles by reducing the number of synthetic steps and purification processes. researchgate.netias.ac.in Innovations in this area focus on replacing classical, often harsh, reaction conditions with more sustainable alternatives.

Key Green Synthetic Approaches:

Solvent-Free and Alternative Solvent Systems: To circumvent the use of volatile and often toxic organic solvents, syntheses have been developed under solvent-free conditions, often facilitated by grinding or microwave irradiation. researchgate.netresearchgate.net Furthermore, alternative solvents like water, aqueous ethanol, and deep eutectic solvents (DES) have proven effective. ias.ac.inresearchgate.net DES, which are mixtures of hydrogen bond donors and acceptors, are particularly noteworthy for their low cost, low vapor pressure, and recyclability. ias.ac.in

Efficient Catalysis: The development of novel catalysts is central to green synthesis. Heterogeneous catalysts, such as polyindole combined with TiO2 nanocatalysts, offer advantages like high efficiency, stability, and recyclability under mild, solvent-free conditions. scirp.org Lewis acids and organocatalysts like L-proline are also employed to facilitate the reaction with high yields and convenient operation. researchgate.netias.ac.in

These methods not only reduce the environmental footprint but also often lead to higher yields, shorter reaction times, and simpler work-up procedures. researchgate.net

Strategies for Rational Derivatization and Functionalization

The 1,4-dihydropyridine nucleus is considered a "privileged scaffold," meaning its structure can be systematically modified or "decorated" to interact with a wide range of biological targets. nih.gov Rational derivatization of the this compound scaffold involves targeted modifications to alter its physicochemical properties.

The primary sites for functionalization on the this compound core are the N-1 and C-4 positions, as well as the amide group itself.

N-1 Position: The nitrogen at the 1-position can be alkylated or arylated to introduce various functional groups.

C-4 Position: The substituent at the C-4 position is crucial and is typically introduced from an aldehyde during the Hantzsch synthesis. Varying the aldehyde allows for the incorporation of a wide array of aromatic and heterocyclic rings.

Amide Group (C-3): The carboxamide at the C-3 position can be modified. For instance, creating hybrid derivatives by reacting the core structure with other pharmacologically active moieties, such as benzamides, is a common strategy. nih.gov This approach aims to combine the features of two different molecular classes into a single hybrid compound.

C-2 and C-6 Positions: These positions are often substituted with methyl groups in the classical Hantzsch synthesis, but can be modified to introduce other functionalities, such as carboxylic acid groups via electro-carboxylation of halide derivatives. acs.org

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry, has been used to attach 1,2,3-triazole moieties to the 1,4-DHP scaffold, demonstrating a highly efficient and versatile method for creating complex derivatives. nih.gov

These derivatization strategies allow for the fine-tuning of the molecule's properties, a process often guided by computational molecular docking studies to predict interactions with specific targets. nih.gov

Analytical Characterization Methodologies for this compound Structures

The unambiguous identification and structural elucidation of newly synthesized this compound derivatives rely on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for characterizing 1,4-DHP derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. nih.gov

¹H NMR: The proton spectra of 1,4-DHPs show characteristic signals. The proton at the N-1 position (N-H) typically appears as a singlet in the range of δ 8.8-9.2 ppm (in DMSO-d₆) or δ 6.5-8.0 ppm (in CDCl₃). acs.orgscielo.br The proton at the C-4 position gives a singlet around δ 4.7-5.0 ppm. scielo.br Protons of the methyl groups at C-2 and C-6 resonate as a singlet near δ 2.2-2.3 ppm. acs.orgscielo.br Protons on the amide nitrogen (-CONH₂) can be observed in the range of δ 7.5-8.5 ppm. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. researchgate.netnih.gov

The N-H stretching vibration of the dihydropyridine ring and the amide group appears in the region of 3170-3500 cm⁻¹. researchgate.netlibretexts.org

A strong absorption band corresponding to the C=O stretching of the carboxamide group (Amide I band) is typically observed around 1650-1690 cm⁻¹. nih.govlibretexts.org

The N-H bending vibration (Amide II band) is found near 1620 cm⁻¹. libretexts.org

| Spectroscopic Data for a Representative this compound Derivative | |

| Technique | Characteristic Signals / Bands |

| ¹H NMR | N-H (ring): ~8.8-9.2 ppm; H-4: ~4.7-5.0 ppm; CH₃ (C-2, C-6): ~2.2-2.3 ppm; -CONH (amide): ~10.6 ppm nih.gov |

| ¹³C NMR | C-2/C-6: ~146 ppm; C-3/C-5: ~100-103 ppm; C-4: ~36-42 ppm; C=O (amide): ~169 ppm acs.org |

| IR (cm⁻¹) | N-H stretch: ~3170-3500 cm⁻¹; C=O stretch (Amide I): ~1650-1690 cm⁻¹; N-H bend (Amide II): ~1620 cm⁻¹ nih.govlibretexts.org |

Elemental analysis (EA) provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This technique is fundamental for verifying the empirical formula of a newly synthesized derivative. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the experimental and calculated values (typically within ±0.4%) is considered a confirmation of the compound's purity and elemental composition.

| Analytical Techniques for this compound Characterization | |

| Methodology | Information Obtained |

| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms, and chemical environment. |

| IR Spectroscopy | Identification of key functional groups (e.g., C=O, N-H). |

| Elemental Analysis | Verification of elemental composition and empirical formula. |

| X-ray Crystallography | Absolute 3D structure, bond lengths, angles, and crystal packing. nih.gov |

Influence of Substituents on the Dihydropyridine Ring Core

The biological activity of 1,4-dihydropyridine derivatives is intricately linked to the nature and position of substituents on the dihydropyridine ring. nih.govnih.gov The core structure, a partially hydrogenated pyridine ring, offers several positions (C-2, C-3, C-4, C-5, C-6, and N-1) where chemical modifications can dramatically alter the compound's interaction with biological targets. biointerfaceresearch.comnih.gov

The substituent at the C-4 position of the 1,4-dihydropyridine ring plays a crucial role in determining the pharmacological profile of the molecule. The nature of this substituent significantly impacts the compound's potency and can even switch its activity from an antagonist to an agonist.

For instance, the presence of a 4-phenyl ring is a common feature in many active 1,4-dihydropyridine derivatives. The substitution pattern on this phenyl ring is a key determinant of activity. It has been observed that the position of the substituent on the 4-phenyl ring influences both calcium channel antagonist and antioxidant effects, with the potency order being ortho > meta > para. nih.gov

Furthermore, replacing the nitrophenyl group at the C-4 position with a 4(5)-chloro-5(4)-imidazolyl substituent has been explored to design potent calcium channel antagonists. researchgate.net This modification aims to introduce hydrogen bonding capabilities, which can enhance interaction with the receptor. researchgate.net In a study comparing various new 1,4-dihydropyridine derivatives, those with a 4-(1-methyl-4-nitro-5-imidazolyl) moiety at the C-4 position showed significant antihypertensive activity, comparable to that of nifedipine (B1678770). nih.gov

Interestingly, a C-4 2-pyridinyl DHP derivative, known as AK-2-38, demonstrates the dual nature of C-4 substitution, acting as both a calcium channel antagonist and agonist. nih.gov This highlights the profound influence of the C-4 substituent on the pharmacological outcome.

Substituents at the C-2 and C-6 positions of the 1,4-dihydropyridine ring are critical for modulating the bioactivity of these compounds. These positions are often occupied by alkyl groups, which contribute to the hydrophobic character of the molecule. nih.gov

The introduction of a charged substituent at the C-2 position can influence the antioxidant activity of the compound. nih.gov For example, while amlodipine (B1666008) has a positively charged amine at this position, this modification reduces its lipophilicity and, consequently, its antioxidant potency. nih.gov The presence of a (2-aminoethylthio)methyl group at the C-2 position has been studied in a series of tiamdipine (B218101) analogs, demonstrating that these compounds inhibit K+-induced contractile responses in rat tail artery. nih.gov

The nature of the substituents at both C-2 and C-6 can also impact selectivity for different biological targets. For instance, in the development of non-steroidal mineralocorticoid receptor (MR) antagonists, it was found that substituents at the C-2 position might interfere with the disposition of a key helix in the receptor, which is essential for co-regulator recruitment. mdpi.com In one study, replacing a larger group with a smaller acetyl group at the R6 position (C-6) led to a 3.3-fold increase in affinity for the MR. mdpi.com

Modifications at the C-3 and C-5 positions of the 1,4-dihydropyridine ring, typically involving ester or carboxamide functionalities, are pivotal for the efficacy of these compounds. The nature of these substituents significantly influences their pharmacological properties, including their potency and duration of action.

Studies have shown that the elongation of the methylene (B1212753) linker in cyclohexyl or phenyl ester substitutes at the C-3 and C-5 positions can lead to enhanced potency in reducing mean blood pressure. nih.gov Conversely, the substitution of cyclohexyl methyl ester or benzyl (B1604629) ester moieties at these positions has been found to decrease calcium channel blocking activity. nih.gov For instance, a derivative with bis-phenyl butyl ester substitutes at C-3 and C-5 demonstrated significant potency comparable to nifedipine. nih.gov

In the context of multidrug resistance (MDR) reversal in cancer, research has indicated that increasing or decreasing the chain length of the ester substituents at C-3 and C-5 is unfavorable for bioactivity. researchgate.net Asymmetrical 1,4-dihydropyridines with pyridyl alkyl carboxylate substitutions at C-3 and alkyl carboxylate groups at C-5 have shown promising MDR reversal and antitumoral activities with low calcium channel blocking effects. researchgate.net

Furthermore, the replacement of an ester moiety with a phenylcarbamoyl group at the C-5 position has been investigated. researchgate.net While some of these new derivatives failed to exhibit significant blocking activity, others demonstrated potencies in blocking calcium channels comparable to verapamil (B1683045) and m-nifedipine. researchgate.net This suggests that the presence of an amide group can lead to increased metabolic stability and a longer duration of action. researchgate.net

| Compound | C-3 Substituent | C-5 Substituent | Observed Activity | Reference |

| Derivative C | bis-phenyl butyl ester | bis-phenyl butyl ester | Significant potency in reducing mean blood pressure | nih.gov |

| Derivative D | cyclohexyl methyl ester | cyclohexyl methyl ester | Decreased calcium channel blocking activity | nih.gov |

| Derivative E | benzyl ester | benzyl ester | Decreased calcium channel blocking activity | nih.gov |

| Asymmetrical DHP | pyridyl alkyl carboxylate | alkyl carboxylate | Promising MDR reversal and antitumoral activities | researchgate.net |

| Phenylcarbamoyl Derivative 5 | Ester | Phenylcarbamoyl | Calcium channel blocking potency comparable to m-nifedipine | researchgate.net |

The substituent at the N-1 position of the 1,4-dihydropyridine ring, while often an unsubstituted -NH group, can be modified to influence the biological response. The -NH group itself is considered a key pharmacophore, acting as a hydrogen donor and contributing to the antioxidant and calcium channel antagonistic properties of these compounds. nih.govresearchgate.net

The planarity of the 1,4-dihydropyridine ring, which is essential for activity, is influenced by the N-1 position. nih.gov The presence of the -NH group is crucial for maintaining the boat-like conformation of the ring, which is necessary for optimal interaction with the calcium channel receptor. nih.gov

While less commonly modified than other positions, introducing substituents at the N-1 position can alter the compound's properties. For example, in the context of dual-acting compounds that exhibit both smooth muscle calcium channel antagonism and cardiac muscle calcium channel agonism, modifications at this position could potentially fine-tune this dual activity. nih.gov

The crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide reveals that the NH group of the dihydropyridine ring participates in intermolecular hydrogen bonding, forming infinite chains. nih.gov This highlights the importance of the N-1 proton in establishing intermolecular interactions that can influence the solid-state properties and potentially the bioavailability of the compound.

Stereochemical Considerations in this compound Activity

Stereochemistry plays a critical role in the biological activity of this compound derivatives. The C-4 position of the 1,4-dihydropyridine ring is a chiral center, leading to the existence of enantiomers that can exhibit significantly different pharmacological profiles.

The two stereoisomers of tiamdipine, a 1,4-dihydropyridine derivative with a (2-aminoethylthio)methyl group at the C-2 position, and its analogs show high stereoselectivity in their pharmacological and binding activities. nih.gov The (-)/(+) enantiomeric ratios were found to be approximately 100 in pharmacological experiments and 1000 in binding experiments, indicating a substantial difference in potency between the two isomers. nih.gov

Similarly, for the antihypertensive agent (±)-5-n-heptyl-3-methyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, the (+)-isomer was found to be 1.79 times more potent than the racemic mixture. dovepress.com This underscores the importance of the three-dimensional arrangement of substituents for effective interaction with the biological target.

The 1,4-dihydropyridine ring itself adopts a shallow-boat conformation, which is considered essential for its activity. core.ac.uk The orientation of the substituent at the C-4 position relative to this ring is also crucial. In several active compounds, the substituent, such as a halogen-substituted benzene (B151609) ring, is oriented in a synperiplanar fashion with respect to the dihydropyridine ring plane. core.ac.uk

The creation of a new chiral center at C-4 during the synthesis of 1,4-dihydropyridines from achiral reactants results in a racemic mixture. mdpi.com The separation and individual testing of these enantiomers are often necessary to identify the more active isomer and to understand the stereochemical requirements of the target receptor.

| Compound | Stereoisomer | Observed Activity | Reference |

| Tiamdipine | (-)-isomer | Higher potency in pharmacological and binding assays | nih.gov |

| 5-n-heptyl-3-methyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | (+)-isomer | 1.79 times more potent than racemate | dovepress.com |

Role of Specific Functional Groups in Ligand-Target Interactions

The interaction of this compound derivatives with their biological targets is governed by a variety of noncovalent interactions involving specific functional groups. These interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions, are crucial for the affinity and specificity of the ligand.

The 1,4-dihydropyridine nucleus itself contains key functional groups that act as pharmacophores. The NH group and the C-4 H-atom can act as hydrogen donors, a feature essential for the antioxidant activity of these compounds. nih.gov The carbonyl group of the ester or carboxamide moieties at the C-3 and C-5 positions can act as a hydrogen bond acceptor. nih.gov

Electrostatic interactions play a significant role in the binding of these ligands to their receptors. unina.it These can range from strong charge-charge interactions to weaker dipole-dipole interactions. unina.it For instance, the antihypertensive drug captopril, though not a dihydropyridine, illustrates the importance of an ionic bond with its target receptor. unina.it Similarly, charged substituents on the 1,4-dihydropyridine ring can engage in such interactions.

The ability of certain 1,4-dihydropyridine derivatives to act as dual-acting compounds, such as smooth muscle calcium channel antagonists and cardiac muscle calcium channel agonists, suggests complex interactions with different receptor subtypes or allosteric sites. nih.gov This dual action may arise from the specific combination and orientation of functional groups that allow for differential binding and modulation of channel activity.

Rational Design Principles for Activity Optimization

The rational design of this compound derivatives is a meticulous process aimed at optimizing their biological activity through targeted structural modifications. This process is heavily reliant on understanding the structure-activity relationships (SAR) that dictate the molecule's interaction with its biological target. Key principles for activity optimization involve strategic manipulation of the core 1,4-dihydropyridine (DHP) scaffold, the substituents on the C4-aryl ring, and the nature of the groups at the C3 and C5 positions.

A foundational principle in the design of active 1,4-DHP derivatives is the conformation of the DHP ring itself. Computational studies using methods like the semi-empirical (PM3) and density functional theory (DFT) have shown that a boat-like conformation is characteristic of these molecules. researchgate.net The C4-substituent typically adopts a pseudoaxial orientation, which is considered crucial for optimal interaction with the target receptor. researchgate.net

The primary strategies for optimizing activity revolve around three key areas of the molecule:

Modification of the C4-Aryl Group: The presence of an aryl group at the 4-position of the 1,4-DHP ring is a fundamental requirement for significant biological activity. nih.gov The nature and position of substituents on this phenyl ring profoundly influence the molecule's potency. Electron-withdrawing groups on the phenyl ring can affect the receptor-binding activity. nih.gov For instance, in a series of 1,4-dihydropyridine hybrid benzamide derivatives studied for analgesic activity, the presence of a 4-chlorophenyl moiety in one compound enhanced its activity compared to the unsubstituted derivative, suggesting that electron-donating or withdrawing groups on the aryl ring are key to activity development. nih.gov

Bioisosteric Replacement: Bioisosterism, the strategy of substituting one atom or group with another that has similar physical or chemical properties, is a powerful tool in lead optimization. ajptr.com This approach is used to enhance desired biological properties, modify metabolism, or reduce toxicity without drastic changes to the chemical structure. ajptr.comdrughunter.com In the context of 1,4-dihydropyridine-3-carboxamides, this can involve:

Amide Group Bioisosteres: The amide functional group is a central focus for bioisosteric replacement to create more stable and effective peptide mimetics. u-tokyo.ac.jp Heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles are commonly used as replacements for amide or ester bonds. u-tokyo.ac.jp This strategy can improve metabolic stability and pharmacokinetic profiles. drughunter.com

Aryl Ring Bioisosteres: The phenyl group at the C4 position can be replaced by other aromatic heterocycles like pyridyl or thiophene (B33073) rings to modulate activity. cambridgemedchemconsulting.com

The following table summarizes the impact of specific structural modifications on the activity of 1,4-dihydropyridine derivatives based on research findings.

| Compound/Series | Structural Modification | Effect on Activity | Reference |

| General 1,4-DHP Derivatives | Ester groups at C3 and C5 positions | Most effective for activity | nih.gov |

| General 1,4-DHP Derivatives | Aryl group at C4 position | Basic requirement for optimal activity | nih.gov |

| 1,4-DHP Benzamide Hybrids | Addition of 4-chlorophenyl moiety (Compound 2c) | Enhanced analgesic activity compared to unsubstituted derivative | nih.gov |

| 1,4-DHP Benzamide Hybrids | Presence of salicylamide (B354443) moiety (Compound 2c) | Showed excellent analgesic activity, comparable to diclofenac | nih.gov |

The rational design process is iterative. Novel compounds are designed based on these principles, synthesized, and then tested. The results of these tests feed back into the design cycle, allowing for further refinement and optimization of the lead compound's activity. This systematic approach, combining SAR principles, bioisosteric replacement, and computational modeling, is crucial for developing potent and selective this compound-based therapeutic agents.

Molecular Mechanisms of Action of 1,4 Dihydropyridine 3 Carboxamide Analogues

Enzyme and Protein Modulation

The therapeutic potential of 1,4-dihydropyridine-3-carboxamide analogues stems from their ability to interact with and modulate the function of critical enzymes and proteins. Their structural framework allows for modifications that can be tailored to fit the active or allosteric sites of various biological targets, leading to a spectrum of pharmacological effects.

Inhibition of Undecaprenyl Pyrophosphate Synthase

Undecaprenyl pyrophosphate synthase (UppS) is an essential enzyme in bacteria, responsible for synthesizing the lipid carrier C₅₅P, which is necessary for the biosynthesis of the bacterial cell wall. As such, UppS is a prime target for the development of new antibiotics. While research has identified various inhibitors of UppS, including compounds that potentiate the effects of β-lactam antibiotics, specific studies focusing on this compound analogues as direct inhibitors of this enzyme are not extensively documented in the provided literature. The development of novel UppS inhibitors is an active area of research, focusing on identifying compounds that can disrupt the integrity of the bacterial cell wall. nih.gov

Regulation of Nicotinamide (B372718) Adenine Dinucleotide (NAD+) Biosynthesis and Metabolism

The this compound core is structurally related to 1,4-dihydronicotinamide, a reduced form of nicotinamide that is a central component of the coenzyme Nicotinamide Adenine Dinucleotide (NADH). nih.gov NAD+ and its reduced form, NADH, are critical for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling. Analogues of this structure can influence NAD+ biosynthesis and metabolism. For instance, 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR), a nicotinamide derivative, has been shown to cause significant disturbances in nicotinamide metabolism. mdpi.com Nicotinamide itself is converted by the enzyme nicotinamide N-methyltransferase (NNMT) to N-methylnicotinamide, which is then metabolized by aldehyde oxidase (AO) into products like Met2PY and Met4PY. mdpi.com These metabolites are structurally similar to known inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for genome integrity and whose inhibition can preserve the cellular NAD+ pool. mdpi.com Therefore, analogues of this compound can potentially regulate cellular functions by interacting with the complex pathways of NAD+ metabolism.

Prolyl Hydroxylase Inhibition and Hypoxia-Inducible Factor Stabilization

A significant mechanism of action for certain analogues is the inhibition of prolyl hydroxylase domain (PHD) enzymes. bohrium.comresearchgate.net These enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway. nih.gov Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). nih.govyoutube.com This hydroxylation marks HIF-α for rapid degradation by the ubiquitin-proteasome system. nih.gov

By inhibiting PHD enzymes, 1,4-dihydropyridine (B1200194) analogues prevent the degradation of HIF-α. youtube.comnih.gov This allows HIF-α to accumulate, translocate to the nucleus, and form a complex with the HIF-β subunit. youtube.com This active HIF complex then binds to hypoxia-response elements on DNA, driving the transcription of various genes. These genes are involved in critical adaptive responses to low oxygen, including erythropoiesis (red blood cell production) through the expression of erythropoietin (EPO), and iron metabolism. bohrium.comresearchgate.netyoutube.com The compound 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is an example of a PHD inhibitor that promotes the stabilization of HIF-1α, leading to enhanced tissue regeneration. nih.gov This mechanism represents a promising therapeutic strategy for conditions like anemia associated with chronic kidney disease. bohrium.comresearchgate.net

Table 1: Examples of Prolyl Hydroxylase Inhibitors

| Compound | Target | Mechanism of Action | Therapeutic Application |

|---|---|---|---|

| 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) | Prolyl Hydroxylase (PHD) | Prevents HIF-1α degradation, leading to its stabilization and downstream gene transcription. nih.gov | Promotes alveolar bone regeneration. nih.gov |

Glycogen Synthase Kinase-3 (GSK-3) Inhibition Pathways

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that is constitutively active in cells and regulates a multitude of cellular functions, including metabolism, cell cycle, and survival. nih.govnih.gov Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. nih.gov Inhibition of GSK-3 can reduce tau protein phosphorylation and amyloid production, key pathological features of Alzheimer's. nih.gov

While direct inhibition by this compound itself is not detailed, related heterocyclic carboxamides have been developed as potent GSK-3β inhibitors. Research into scaffolds like 1H-indazole-3-carboxamide and imidazo[1,5-a]pyridine-3-carboxamide (B12968190) has shown that the carboxamide moiety is crucial for interaction within the ATP-binding pocket of the enzyme. nih.gov These inhibitors demonstrate the potential for carboxamide-containing compounds to modulate GSK-3 signaling pathways, which are involved in regulating the survival of cancer cells through pathways like NF-κB. nih.gov

Inhibition of HIV Reverse Transcriptase-Associated RNase H

The reverse transcriptase (RT) of the human immunodeficiency virus (HIV) is a critical enzyme for viral replication and possesses two distinct functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity. nih.gov The RNase H function is responsible for degrading the viral RNA strand from the RNA-DNA hybrid formed during reverse transcription, an essential step for producing double-stranded DNA that can be integrated into the host genome. nih.govnih.gov

Inhibition of the RNase H domain is a key antiviral strategy. While many RT inhibitors target the polymerase function, specific RNase H inhibitors have been developed. These can be categorized as either active-site inhibitors, which chelate the essential metal ions in the catalytic site, or allosteric inhibitors that bind elsewhere on the enzyme. nih.gov One such allosteric inhibitor is dihydroxy benzoyl naphthyl hydrazone (DHBNH), which binds more than 50 Å away from the RNase H active site, near the polymerase active site. nih.gov Although DHBNH is not a 1,4-dihydropyridine, its mechanism highlights the potential for allosteric inhibition of this viral enzyme. Research into specific this compound analogues targeting HIV RNase H is an area for further exploration.

Table 2: Inhibition of HIV-1 RT RNase H Activity

| Compound | IC₅₀ | Mechanism |

|---|

Mycobacterium tuberculosis Enoyl Reductase Inhibition

The enzyme enoyl-acyl carrier protein (ACP) reductase, known as InhA, is a vital component of the type II fatty acid synthase (FAS-II) system in Mycobacterium tuberculosis. nih.gov This enzyme catalyzes the final, rate-limiting step in the synthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall. nih.govresearchgate.net Inhibition of InhA disrupts cell wall formation, leading to bacterial death. InhA is the primary target for the frontline anti-tuberculosis drug isoniazid (B1672263). nih.gov

Theoretical and experimental studies have shown that 1,4-dihydropyridine derivatives, specifically those with dicarboxamide or dicarbamoyl substitutions, are a promising class of InhA inhibitors. researchgate.netnih.gov Structure-activity relationship (SAR) studies indicate that lipophilic groups on the DHP ring enhance anti-tubercular activity. nih.gov For example, compounds with aromatic esters have demonstrated greater potency than those with alkyl esters, with some derivatives exhibiting activity comparable to isoniazid. nih.gov These analogues bind to the active site of InhA, which contains an NADH coenzyme, thereby blocking its function and exerting a bactericidal effect. researchgate.net

Table 3: Anti-tubercular Activity of 1,4-Dihydropyridine Derivatives

| Compound Type | Target | Finding |

|---|---|---|

| 1,4-dihydropyridine-3,5-dicarbamoyl derivatives | M. tuberculosis | Lipophilic groups lead to significant anti-tubercular activity. nih.gov |

| Aromatic ester substituted 1,4-dihydropyridines | M. tuberculosis | More potent than alkyl ester derivatives. nih.gov |

| 3-phenylpropyl substituted 1,4-dihydropyridine | M. tuberculosis | Exhibits a Minimum Inhibitory Concentration (MIC) of 1 µmol/ml, comparable to Isoniazid. nih.gov |

Modulation of NADPH Oxidase (NOX4) Activity

Analogues of this compound have been investigated for their potential to modulate the activity of NADPH oxidase 4 (NOX4). NOX4 is an enzyme that generates reactive oxygen species (ROS) and is implicated in various pathological processes, including fibrosis and inflammation. patsnap.comyoutube.com Unlike other NOX isoforms, NOX4 is constitutively active, and its activity is primarily regulated at the level of gene expression. youtube.comnih.gov

A prominent class of NOX4 inhibitors are the pyrazolopyridine dione (B5365651) derivatives, such as GKT136901 and GKT137831. nih.gov These compounds have demonstrated preferential inhibition of NOX1 and NOX4. nih.gov Mechanistically, NOX4 inhibitors act by binding to the NOX4 enzyme, which prevents its activation or inhibits its interaction with substrates, thereby reducing the production of hydrogen peroxide. patsnap.com

The inhibition of NOX4 has been shown to have protective effects in various disease models. For instance, the NOX4 inhibitor GKT137831 has been observed to protect spinal motor neurons from degeneration in a model of spinal muscular atrophy. nih.gov This protective effect was associated with the activation of the pro-survival AKT/CREB signaling pathway. nih.gov Furthermore, NOX4 inhibition can modulate mitochondrial function. The selective NOX4 inhibitor GLX7013114 has been shown to increase maximal oxygen consumption rates in human islets and enhance mitochondrial membrane potential. mdpi.com

| Compound | Target | Effect | Investigated In |

| GKT137831 | NOX4 | Inhibition, protection against motor neuron degeneration | Spinal muscular atrophy model mice |

| GLX7013114 | NOX4 | Inhibition, increased maximal oxygen consumption rate | Human islets |

Receptor and Ion Channel Binding Profiles

Cannabinoid Receptor (CB2) Ligand Properties

Derivatives of the 1,4-dihydropyridine scaffold, particularly 4-oxo-1,4-dihydropyridines and 4-oxo-1,4-dihydroquinoline-3-carboxamides, have been identified as potent and selective ligands for the cannabinoid receptor 2 (CB2). nih.govnih.gov The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the immune system and is considered an attractive therapeutic target. nih.govnih.gov

Structure-activity relationship studies have revealed that the functionality of these compounds can be controlled by the substituent at the C-6 position. For example, in a series of 4-oxo-1,4-dihydropyridines, compounds with a methyl or tert-butyl group at C-6 behaved as agonists, while those with a phenyl or 4-chlorophenyl group at the same position acted as inverse agonists. nih.gov Molecular modeling suggests that the C-6 substituent may modulate the conformation of a critical tryptophan residue (W6.48) involved in GPCR activation. nih.gov

Several 4-quinolone-3-carboxamide derivatives have been synthesized and shown to exhibit high affinity and selectivity for the CB2 receptor, behaving as agonists in functional assays. nih.gov For instance, a 4-quinolone-3-carboxamide furan (B31954) derivative is a high-affinity CB2 ligand with a Ki of 8.5 nM and demonstrates over 1000-fold selectivity against the CB1 receptor.

| Compound Class | Receptor | Activity Profile | Key Structural Feature |

| 4-oxo-1,4-dihydropyridines | CB2 | Agonist or Inverse Agonist | Substituent at C-6 |

| 4-oxo-1,4-dihydroquinoline-3-carboxamides | CB2 | Agonist | 3-carboxamide group |

| 4-Quinolone-3-carboxamide Furan | CB2 | Agonist | Furan moiety |

Muscarinic Acetylcholine (B1216132) Receptor Interactions

Certain dihydropyridine (B1217469) derivatives have been found to interact with muscarinic acetylcholine receptors. A study examining a range of dihydropyridine calcium channel blockers found that nicardipine (B1678738), in particular, inhibited the binding of a radiolabeled antagonist to muscarinic receptors in the rat brain. nih.gov This interaction was stereoselective, with the (+)-isomer of nicardipine being significantly more potent than the (-)-isomer. nih.gov The inhibition was determined to be competitive. nih.gov Importantly, this effect on muscarinic receptors appears to be a direct interaction and is separate from the well-known calcium channel blocking activity of these drugs. nih.gov

G Protein-Coupled Receptor (GPCR) Modulatory Activities

The interactions of 1,4-dihydropyridine analogues with CB2 and muscarinic receptors highlight their broader modulatory activities on G protein-coupled receptors (GPCRs). nih.govnih.govnih.gov The 1,4-dihydropyridine nucleus is considered a "privileged structure," meaning it can serve as a versatile scaffold for designing ligands that interact with a variety of receptors and ion channels. nih.gov

Recent research has also shed light on the complex signaling of GPCRs, which can involve interactions with proteins other than G proteins. For example, agonist binding to some GPCRs can promote the recruitment of 14-3-3 proteins, which are involved in regulating GPCR trafficking and signal transduction. nih.gov This interaction can be phosphorylation-dependent and occur independently of G protein and β-arrestin pathways. nih.gov

L-Type Calcium Channel Interactions of the Dihydropyridine Scaffold

The quintessential molecular mechanism of action for the 1,4-dihydropyridine scaffold is its interaction with L-type voltage-gated calcium channels (LCCs). nih.govnih.govrsc.orgyoutube.com These channels are crucial for regulating the influx of calcium into cells, a key process in muscle contraction and cellular signaling. youtube.comyoutube.com Dihydropyridine derivatives bind to a specific site on the α1 subunit of the L-type calcium channel, acting as allosteric modulators. nih.govnih.gov

Molecular modeling and docking studies have provided insights into the binding of dihydropyridines to LCCs. These studies suggest that the ligands fit into a hydrophobic pocket within the channel protein. rsc.org The binding is often stereoselective, with different enantiomers exhibiting distinct affinities and activities. nih.govnih.gov The interaction of dihydropyridines with L-type calcium channels leads to a conformational change that inhibits the flow of calcium ions into the cell, resulting in vasodilation and other physiological effects. youtube.comresearchgate.net

Cellular and Subcellular Pathway Regulation

The diverse molecular interactions of this compound analogues translate into the regulation of various cellular and subcellular pathways.

As previously mentioned, NOX4 inhibition by analogues can activate the pro-survival AKT/CREB signaling pathway. nih.gov The activation of AKT can, in turn, lead to the activation of mTOR, which enhances mRNA translation and autophagy. nih.gov

Dihydropyridine calcium channel blockers have also been shown to modulate immune signaling pathways. For example, these compounds can suppress the transcription of Programmed Death-Ligand 1 (PD-L1) by inhibiting the activation of the STAT1 transcription factor. nih.gov This suggests a potential link between calcium signaling and the regulation of immune checkpoints. nih.gov The inhibition of calcium signaling by these compounds was also found to affect other pathways, including the Ca2+-Calmodulin (CaM) kinase pathway. nih.gov

Furthermore, the interaction of the 1,4-dihydropyridine scaffold with its primary target, the L-type calcium channel, fundamentally regulates all cellular processes dependent on calcium influx through these channels. This includes excitation-contraction coupling in muscle cells and neurotransmitter release in neurons. youtube.comyoutube.com

Apoptosis Induction in Malignant Cells

The induction of apoptosis, or programmed cell death, is a crucial mechanism by which chemotherapeutic agents eliminate cancer cells. nih.gov Several this compound analogues have demonstrated the ability to trigger this process in various cancer cell lines.

Studies have shown that certain symmetrical and asymmetrical 1,4-DHP derivatives can initiate apoptosis. nih.gov For instance, in human colorectal adenocarcinoma (Caco-2) cells, specific 1,4-dihydropyridine-based 1,2,3-triazole derivatives were found to significantly increase the percentage of late apoptotic and necrotic cells. nih.gov This suggests that these compounds effectively trigger the apoptotic cascade, leading to cell death. nih.gov The mechanism often involves the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane, a hallmark of early apoptosis, which can be detected by Annexin-V staining. nih.gov

Furthermore, the apoptotic effect of some 1,4-DHP analogues has been linked to their ability to bind to and activate SIRT1, an enzyme involved in cellular regulation. nih.gov This interaction can disrupt the survival mechanisms of tumor cells, leading to apoptosis in human melanoma and liver cancer cell lines. nih.gov The process of apoptosis is complex, involving intrinsic and extrinsic pathways. The intrinsic pathway, for example, is initiated by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell dismantling. mdpi.com

The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines, including breast cancer (MCF-7), colon cancer (LS180), and T-cell leukemia (MOLT-4). nih.gov Notably, some thiazole-substituted 1,4-DHPs have shown promising cytotoxic potential, indicating that structural modifications can enhance their pro-apoptotic activity. nih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound analogues can exert their anticancer effects by arresting the cell cycle at specific checkpoints. This prevents cancer cells from progressing through the division cycle, thereby inhibiting their proliferation.

Research has indicated that certain dihydropyridine-linked 1,2,3-triazole conjugates can promote cell cycle arrest at the G2/M phase in colorectal adenocarcinoma cells. nih.gov This phase is a critical transition point where the cell prepares for mitosis. By halting the cycle here, these compounds prevent the cell from dividing and propagating.

The ability of 1,4-DHP derivatives to act as inhibitors of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) is a key aspect of their cell cycle arrest capabilities. nih.gov These kinases are crucial regulators of cell cycle progression, and their inhibition can effectively halt the proliferation of tumor cells. nih.gov

Influence on Cellular Proliferation and Angiogenesis Pathways

The uncontrolled proliferation of cancer cells is a defining characteristic of malignancy. nih.gov this compound analogues have been shown to interfere with key signaling pathways that drive cellular proliferation.

Molecular docking studies have revealed that certain 1,4-DHP derivatives can bind to the catalytic residues of target proteins involved in cell proliferation and anti-apoptotic pathways, such as protein kinase CK2α and tankyrases. nih.gov By inhibiting these proteins, the compounds can effectively suppress the signals that promote cancer cell growth.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. While the direct influence of this compound analogues on angiogenesis is an area of ongoing research, their ability to inhibit key proliferation pathways suggests a potential indirect impact on this process.

Molecular Basis for Reversal of Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. nih.gov Some 1,4-dihydropyridine derivatives have shown the ability to reverse this resistance.

The primary mechanism behind MDR is often the overexpression of P-glycoprotein (P-gp), a membrane transporter that actively pumps chemotherapeutic drugs out of the cancer cell, reducing their intracellular concentration and efficacy. Certain nitrile-containing 1,4-dihydropyridine derivatives have been identified as P-glycoprotein inhibitors. nih.gov By blocking the function of P-gp, these compounds can restore the sensitivity of resistant cancer cells to conventional chemotherapy agents like doxorubicin. nih.gov

Studies have shown that combining these 1,4-DHP analogues with traditional anticancer drugs results in a synergistic cytotoxic effect, highlighting their potential as MDR reversal agents. nih.gov This dual action of inhibiting cancer cell growth and overcoming drug resistance makes them particularly promising candidates for further development in cancer therapy.

Preclinical Biological Activities of 1,4 Dihydropyridine 3 Carboxamide Derivatives

Antimicrobial Spectrum of Activity

The antimicrobial properties of 1,4-dihydropyridine-3-carboxamide derivatives have been investigated against a variety of bacterial and fungal pathogens, including drug-resistant strains of mycobacteria.

In Vitro and In Vivo Antibacterial Efficacy (Gram-Positive and Gram-Negative)

In vitro studies have shown that certain 1,4-dihydropyridine (B1200194) derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study evaluating six new 1,4-dihydropyridine derivatives found that they inhibited the growth of most Gram-positive and Gram-negative bacteria at concentrations of 50 and 100 micrograms/ml. nih.gov Another study synthesized a series of 1,4-dihydropyridine derivatives and tested their antibacterial activity against cariogenic bacteria. nih.gov Thirteen of these compounds were moderately active against Streptococcus sanguinis, Streptococcus mitis, and Lactobacillus paracasei. nih.gov Specifically, compound 22, diethyl 4-(3-methoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, showed moderate activity against S. mitis and S. sanguinis with a Minimum Inhibitory Concentration (MIC) of 500 μg/mL. nih.gov Similarly, compounds 8 and 10 were moderately active against S. sanguinis with the same MIC. nih.gov

Furthermore, some derivatives have shown specific and potent activity against Helicobacter pylori. Twelve condensed 1,4-dihydropyridine derivatives, which had previously shown insignificant effects on calcium channels, were evaluated for their anti-H. pylori activities. nih.gov Six of these compounds demonstrated potent bactericidal activities against three different antibiotic-resistant strains of H. pylori, with at least one compound being as effective as metronidazole. nih.gov This antibacterial action appeared to be specific to Epsilonproteobacteria, as no significant effects were observed on Escherichia coli and Staphylococcus epidermidis. nih.gov The mechanism of action for these derivatives against H. pylori is believed to involve the targeting of the essential response regulator HsrA. nih.gov

A separate study focused on a new series of 1-[5-acetyl-4 (4-substituted phenyl)-2, 6-dimethyl-1,4-dihydropyridine-3-yl]-ethan-1-one derivatives. researchgate.net The in-vitro antibacterial activity was assessed using the paper disc diffusion method, and the MIC was determined. The MIC values for the synthesized compounds (B1, B2, B3, B4, B5, and B6) against various Gram-positive bacteria were found to be in the range of 9-18 µg/ml for S. aureus, 10-21 µg/ml for B. subtilis, 11-22 µg/ml for S. typhi, and 12-21 µg/ml for S. epidermidis. researchgate.net These compounds were also active against all tested Gram-negative microorganisms. researchgate.net

Table 1: In Vitro Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| Six new 1,4-dihydropyridine derivatives | Gram-positive and Gram-negative bacteria | Inhibition at 50 and 100 µg/ml | nih.gov |

| Compound 22 | Streptococcus mitis, Streptococcus sanguinis | MIC = 500 µg/mL | nih.gov |

| Compounds 8 and 10 | Streptococcus sanguinis | MIC = 500 µg/mL | nih.gov |

| Six condensed 1,4-dihydropyridine derivatives | Antibiotic-resistant Helicobacter pylori strains | Potent bactericidal activity (MIC ≤ 8 mg/L) | nih.gov |

| Compounds B1-B6 | S. aureus, B. subtilis, S. typhi, S. epidermidis | MIC ranges: 9-18 µg/ml, 10-21 µg/ml, 11-22 µg/ml, 12-21 µg/ml respectively | researchgate.net |

Antifungal Properties

The antifungal potential of 1,4-dihydropyridine derivatives has also been explored. In the same study that evaluated their antibacterial effects, it was found that the concentrations of these compounds effective against fungi were somewhat lower than those required for bacteria, ranging from 25-50 micrograms/ml. nih.gov This suggests a potentially greater sensitivity of fungal species to these derivatives compared to bacteria. However, another study that screened novel pyridine (B92270) derivatives against eight fungal strains, including various Candida and Aspergillus species, found that the compounds were inactive against them, indicating a selectivity for mycobacteria. rsc.orgcuni.cz

Antimycobacterial Activity, Including Drug-Resistant Strains (In Vitro and Animal Models)

A significant area of research for this compound derivatives is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, including drug-resistant strains.

In vitro studies have demonstrated promising results. Six new 1,4-dihydropyridine derivatives inhibited the growth of mycobacteria at concentrations of 3.1-25 micrograms/ml. nih.gov Notably, Compound IV from this series was effective against pathogenic mycobacteria, including strains of M. tuberculosis resistant to streptomycin (B1217042) (SM) and isoniazid (B1672263) (INH), at concentrations of 3.1 or 6.2 micrograms/ml. nih.gov

Another study focused on symmetrical 1,4-dihydropyridine derivatives and screened them for whole-cell anti-TB activity against both the susceptible H37Rv strain and multidrug-resistant (MDR) strains of M. tuberculosis. researchgate.net Many of these compounds showed moderate to potent antimycobacterial activity, with some exhibiting minimum inhibitory concentrations (MICs) as low as ≤0.25 μM, which was more potent than isoniazid. rsc.orgresearchgate.net The most active compounds in one series carried ethyl or isopropyl groups in their ester moiety. researchgate.net These derivatives were also effective against M. kansasii and inhibited MDR strains at higher concentrations. rsc.org

In an effort to develop new antitubercular agents effective against both drug-sensitive and drug-resistant M. tuberculosis, a novel series of pyridine carboxamides was synthesized. cuni.cz Compound 10c from this series displayed selective and potent in vitro antimycobacterial activity against both drug-sensitive and drug-resistant Mtb H37Rv strains, with no in vitro or in vivo cytotoxicity. cuni.cz

In a murine model of tuberculosis, compound 10c led to a statistically significant reduction in colony-forming units (CFU) in the spleen. cuni.czcuni.cz This demonstrates the in vivo potential of this class of compounds.

Table 2: Antimycobacterial Activity of this compound Derivatives

| Compound/Derivative | Mycobacterial Strain(s) | In Vitro/In Vivo Activity | Reference |

|---|---|---|---|

| Six new 1,4-dihydropyridine derivatives | Mycobacteria | Inhibition at 3.1-25 µg/ml | nih.gov |

| Compound IV | M. tuberculosis (including SM and INH resistant) | Inhibition at 3.1 or 6.2 µg/ml | nih.gov |

| Symmetrical 1,4-dihydropyridine derivatives | M. tuberculosis H37Rv and MDR strains | Moderate to potent activity (MIC ≤0.25 μM for some) | rsc.orgresearchgate.net |

| Compound 10c | Drug-sensitive and drug-resistant M. tuberculosis H37Rv | Potent in vitro activity, significant CFU reduction in spleen (in vivo) | cuni.czcuni.cz |

Antineoplastic and Cytotoxic Potentials (In Vitro and Animal Models)

The antineoplastic and cytotoxic activities of this compound derivatives have been evaluated against a variety of cancer cell lines and in animal models, revealing their potential as anticancer agents.

Cytotoxicity Profiles Across Diverse Cancer Cell Lines

A number of studies have investigated the in vitro cytotoxicity of 1,4-dihydropyridine derivatives against various human cancer cell lines.

One study synthesized a series of eleven 1,4-dihydropyridines and evaluated their cytotoxic effects against MCF-7 (breast adenocarcinoma), LS180 (colon adenocarcinoma), and MOLT-4 (T-lymphoblastic leukemia) cancer cell lines. nih.govnih.gov The 2,6-dimethyl-3,5-bis-N-(aryl/heteroaryl) carbamoyl-4-aryl-1,4-dihydropyridine derivatives showed weak to relatively good cytotoxic activity. nih.gov The most potent derivatives were compound 7d against MCF-7 cells (IC50 = 28.5 ± 3.5 µM), compound 7a against LS180 cells (IC50 = 29.7 ± 4.7 µM), and compound 7a against MOLT-4 cells (IC50 = 17.4 ± 2.0 µM). nih.govnih.gov It was noted that the introduction of an N-thiazolyl carbamoyl (B1232498) group at the C3 and C5 positions of the dihydropyridine (B1217469) ring enhanced the cytotoxic potential. nih.govnih.gov

Another study synthesized a library of 1,4-dihydropyridine-based 1,2,3-triazole derivatives and tested their cytotoxic potential on colorectal adenocarcinoma (Caco-2) cell lines. mdpi.com Most of these compounds exhibited significant antiproliferative activity with IC50 values ranging from 0.63 ± 0.05 to 5.68 ± 0.14 µM. mdpi.com Compound 13ad' was identified as a highly effective anti-cancerous compound from this series. mdpi.com

The cytotoxicity of sixteen dimedone-derived asymmetric and six ethyl acetoacetate-derived symmetric 1,4-dihydropyridines was assessed against HeLa (cervical carcinoma), MCF-7, and U-251MG (glioblastoma) cells. mdpi.com While none of the compounds were cytotoxic to U-251MG cells at concentrations below 100 µM, several showed cytotoxicity against HeLa and MCF-7 cells. mdpi.com

Furthermore, a family of 23 new 1,4-dihydropyridines was synthesized and tested against four different cancer cell lines: HeLa, Jurkat (leukemia), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). Based on the initial results, a second generation of molecules was designed, which successfully decreased the IC50 to 7 µM.

Table 3: In Vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative Series | Cancer Cell Line(s) | Cytotoxicity (IC50) | Reference |

|---|---|---|---|

| 2,6-dimethyl-3,5-bis-N-(aryl/heteroaryl) carbamoyl-4-aryl-1,4-dihydropyridines | MCF-7, LS180, MOLT-4 | Weak to good activity (e.g., 7a on MOLT-4: 17.4 ± 2.0 µM) | nih.govnih.gov |

| 1,4-dihydropyridine-based 1,2,3-triazole derivatives | Caco-2 | 0.63 ± 0.05 to 5.68 ± 0.14 µM | mdpi.com |

| Dimedone- and ethyl acetoacetate-derived 1,4-DHPs | HeLa, MCF-7 | Cytotoxic to HeLa and MCF-7, not U-251MG | mdpi.com |

| New 1,4-dihydropyridine family | HeLa, Jurkat, A549, MIA PaCa-2 | Second generation achieved IC50 of 7 µM |

Efficacy in Tumor Regression Studies Using Xenograft Models

In vivo studies using animal models have provided further evidence for the antineoplastic potential of 1,4-dihydropyridine derivatives. In one study, the in vivo antineoplastic activity of six new 1,4-dihydropyridine derivatives was evaluated. nih.gov While none of these derivatives affected the survival time of mice with P388 and L1210 leukemias or melanoma B16, the growth of subcutaneous tumors of sarcoma 180 was inhibited by compounds I, III, IV, and V in a dose-related manner. nih.govresearchgate.net

Antioxidant and Oxidative Stress Protective Effects

Many 1,4-dihydropyridine derivatives are recognized for their redox properties and their capacity to act as protectors against oxidative stress. semanticscholar.orgnih.gov Their structural similarity to the dihydronicotinamide part of NADH, a key player in cellular redox reactions, underpins their antioxidant potential. semanticscholar.orgnih.gov

Radical Scavenging Capabilities

Derivatives of 1,4-dihydropyridine have shown the ability to scavenge free radicals, which are highly reactive molecules that can cause cellular damage. nih.govnih.gov Theoretical studies on 1-methyl-1,4-dihydronicotinamide, a model for DHP derivatives, have elucidated its potent radical scavenging activity against hydroxyl (HO•) and hydroperoxyl (HOO•) radicals. nih.gov The mechanism of this scavenging activity involves formal hydrogen transfer and radical adduct formation. nih.gov

Some DHP derivatives, such as certain 3- and 4-nitrophenyl-1,4-DHP derivatives, have been found to inhibit microsomal lipid peroxidation induced by systems that generate oxygen free radicals. researchgate.net This indicates their ability to interfere with the chain reactions of lipid damage caused by oxidative stress.

Protection Against Oxidative Damage in Cellular and Subcellular Models

The protective effects of 1,4-dihydropyridine derivatives against oxidative damage have been demonstrated in various in vitro models. semanticscholar.orgnih.gov These compounds have been shown to protect low-density lipoproteins (LDL), mitochondria, and microsomes from oxidative stress-induced damage. semanticscholar.orgnih.gov

In a study involving human osteoblast-like cells, a range of structurally diverse DHP derivatives were investigated for their antioxidative potential. nih.gov Several of these compounds, when administered before an oxidative stressor like hydrogen peroxide, showed significant protective effects. nih.gov They were able to promote cell growth and viability under conditions of mild oxidative stress. nih.gov

Furthermore, certain 1,4-DHP derivatives have been shown to protect mitochondria from lipid peroxidation. researchgate.net For example, the 4-p-chlorophenyl derivative OSI-1146 was identified as a potent protector of mitochondria against this form of damage. researchgate.net

Anti-inflammatory and Analgesic Properties (Preclinical Animal Models)

Recent preclinical studies have highlighted the potential of this compound derivatives as anti-inflammatory and analgesic agents.

In a study using a formalin-induced paw edema model in rats, several novel 1,4-dihydropyridine derivatives exhibited significant anti-inflammatory activity. dntb.gov.ua Two compounds, in particular, mar-040 and mar-037, showed superior efficacy compared to established anti-inflammatory drugs like indomethacin (B1671933) and diclofenac. dntb.gov.ua Another study evaluated fifteen 1,4-DHP derivatives for their anti-inflammatory effects in both in vitro and in vivo models. nih.gov The most promising compound demonstrated the ability to reduce the production of pro-inflammatory mediators like nitric oxide and certain cytokines, while increasing the secretion of the anti-inflammatory cytokine IL-10. nih.gov

The analgesic potential of these derivatives has also been explored. In an orofacial trigeminal pain test in rats, novel cyanothioacetamide derivatives of 1,4-dihydropyridine demonstrated significant analgesic activity, with some compounds showing higher efficacy than the reference drug metamizole (B1201355) sodium. elpub.ru Another study focusing on 1,4-dihydropyridine hybrid benzamide (B126) derivatives identified a compound with excellent analgesic activity in a tail immersion test in mice, comparable to diclofenac. nih.gov

Metabolic Regulation and Antidyslipidemic Potentials (Preclinical Animal Models)

While the primary focus of many studies on this compound derivatives has been on other therapeutic areas, their structural similarity to compounds involved in metabolic regulation suggests potential in this area as well. The core 1,4-dihydropyridine structure is analogous to the nicotinamide (B372718) portion of NAD(P)H, which are crucial coenzymes in numerous metabolic redox reactions. semanticscholar.org Further preclinical animal studies are needed to specifically investigate their role in metabolic regulation and their potential as antidyslipidemic agents.

Neurobiological Activity in Animal Models

The neurobiological activities of 1,4-dihydropyridine derivatives have been an area of significant interest, particularly their effects on the central nervous system. nih.gov

Anticonvulsant Effects

Several studies have demonstrated the anticonvulsant properties of 1,4-dihydropyridine derivatives in various animal models of epilepsy. nih.govnih.gov It is understood that calcium ions play a crucial role in the induction of epileptic activity, and dihydropyridine calcium channel blockers have been shown to be effective anticonvulsant agents in experimental seizures. sid.ir

In one study, a series of 1,4-dihydropyridine-3,5-dicarboxamide derivatives were screened for their anticonvulsant activity against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock in mice. nih.govnih.gov Several of the synthesized compounds were effective in inhibiting these seizures, suggesting their potential for treating both absence and grand mal seizures. nih.govnih.gov Another study investigated alkyl, cycloalkyl, and arylalkyl ester analogues of nifedipine (B1678770) with a modified substituent at the 4-position. sid.ir Many of these compounds showed anticonvulsant activity comparable to or greater than the reference drug nifedipine against PTZ-induced seizures in mice. sid.ir

A study on a novel 4-(N-dodecyl) pyridinium (B92312) group-containing 1,4-dihydropyridine derivative, AP-12, showed that it could improve spatial learning and memory in both wild-type and transgenic Alzheimer's disease model mice. researchgate.net This suggests that beyond anticonvulsant effects, some derivatives may have broader neuroprotective and cognitive-enhancing properties.

Stress Protective Mechanisms

1,4-Dihydropyridine (DHP) derivatives have demonstrated significant stress-protective capabilities in preclinical studies, primarily through their antioxidant and genoprotective actions. These compounds are recognized for their ability to counteract oxidative stress, a key factor in cellular damage and the pathogenesis of numerous diseases. nih.gov

The stress-protective effects of these derivatives are often linked to their redox properties. nih.gov They can act as direct scavengers of reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting cellular components from oxidative damage. researchgate.netnih.gov For instance, certain DHP derivatives have been shown to protect DNA from damage induced by hydrogen peroxide, radiation, and peroxynitrite. researchgate.net This protection is not solely due to radical scavenging; these molecules may also bind to DNA or other genotoxic compounds, and enhance DNA repair mechanisms. researchgate.net

Furthermore, some 1,4-DHP derivatives have been observed to exert indirect antioxidant effects. For example, pretreatment with derivatives such as AV-153-Na, AV-154-Na, and carbatone has been shown to increase glutathione (B108866) levels in cells. researchgate.net Glutathione is a crucial endogenous antioxidant, and its upregulation by these compounds represents a significant cellular stress response.

The ability of 1,4-DHP derivatives to modulate the ubiquitin-proteasome system (UPS) is another important aspect of their stress-protective mechanism. The UPS is essential for maintaining protein homeostasis (proteostasis), and its dysregulation is associated with various pathologies. nih.gov Certain DHP derivatives, including metcarbatone, etcarbatone, glutapyrone, styrylcarbatone, and AV-153-Na, have been found to increase the mRNA expression of proteasomal subunit genes such as Psma3, Psmb5, and Psmc6 in rats. nih.gov By enhancing the expression of these genes, these compounds may bolster the cell's capacity to clear damaged proteins and maintain proteostasis under stressful conditions.

It is noteworthy that the protective effects of some 1,4-DHP derivatives can be concentration-dependent, sometimes exhibiting a bell-shaped dose-response curve. researchgate.net

| Derivative | Stressor | Model System | Observed Effect |

| Diludine, AV-153 | Spontaneous mutations | Drosophila melanogaster | Decrease in point mutations and chromosome aberrations. researchgate.net |

| AV-153-Na, AV-154-Na, Carbatone | Hydrogen Peroxide | In vitro | Concentration-dependent protection, increase in glutathione levels. researchgate.net |

| Metcarbatone, Etcarbatone, Styrylcarbatone, AV-153-Na | - | Rat Kidney | Increased mRNA expression of Psma3, Psmb5, and Psmc6. nih.gov |

| Glutapyrone | - | Rat Kidney | Increased mRNA expression of Psmb5 and Psmc6. nih.gov |

Modulation of Neuropsychiatric-Like Behaviors (e.g., Schizophrenia Models)

While direct preclinical studies on this compound derivatives in animal models of schizophrenia are limited, the known pharmacological targets of this class of compounds suggest a potential for modulating neuropsychiatric-like behaviors. A key mechanism underlying the therapeutic action of many antipsychotic drugs is the antagonism of dopamine (B1211576) D2 receptors. nih.gov

Animal models of schizophrenia often aim to replicate the dopamine dysregulation thought to underlie the positive symptoms of the disorder. mpg.de For instance, amphetamine-induced hyperlocomotion is a widely used model where increased dopamine release leads to hyperactivity, which can be attenuated by D2 receptor antagonists. researchgate.net Similarly, prepulse inhibition (PPI) of the startle reflex, a measure of sensorimotor gating that is deficient in schizophrenia patients, can be disrupted by dopamine agonists and this disruption can be reversed by D2 antagonists. nih.govnih.gov

The potential for 1,4-dihydropyridine derivatives to modulate these behaviors would likely depend on their affinity for dopamine receptors. Research on structurally related compounds has shown that it is possible to design molecules with high affinity for D2-like receptors. For example, a series of 5-phenyl-pyrrole-3-carboxamide derivatives were synthesized and evaluated for their binding to dopamine D2-like receptors, with some compounds showing affinity in the low micromolar range. nih.gov

Furthermore, some 1,4-dihydropyridine derivatives have been shown to interact with other neurotransmitter systems relevant to neuropsychiatric disorders, such as adenosine (B11128) receptors. nih.gov Certain derivatives have displayed selectivity for the A3 adenosine receptor subtype, which could represent another avenue for modulating neuronal activity and behavior. nih.gov

A study on the novel 1,4-dihydropyridine derivative AP-12 demonstrated anxiolytic effects in a transgenic mouse model of Alzheimer's disease, indicating that these compounds can indeed modulate complex behaviors. nih.gov

| Compound Class/Derivative | Potential Mechanism | Relevance to Schizophrenia Models |

| 5-phenyl-pyrrole-3-carboxamide derivatives | Dopamine D2-like receptor binding. nih.gov | Potential to attenuate behaviors in models like amphetamine-induced hyperlocomotion and prepulse inhibition deficits. |

| 1,4-Dihydropyridine derivatives | Adenosine A3 receptor affinity. nih.gov | Modulation of neurotransmitter systems implicated in neuropsychiatric disorders. |

| AP-12 (1,4-Dihydropyridine derivative) | Anxiolytic action. nih.gov | Demonstrates the ability of this class to modulate complex behaviors. |

Neuroprotective Effects

A significant body of preclinical evidence supports the neuroprotective effects of 1,4-dihydropyridine derivatives. These effects are often attributed to their ability to block L-type Ca2+ channels and their antioxidant properties, which are crucial in mitigating the neuronal damage seen in various neurological conditions. nih.gov

In models of cerebral ischemia, 1,4-dihydropyridine derivatives have shown considerable promise. For example, the derivative CV-159 provided significant protection against delayed neuronal death in the hippocampal CA1 region following transient forebrain ischemia in rats. nih.gov CV-159 also reduced the size of the brain infarct after permanent middle cerebral artery occlusion. nih.gov The neuroprotective mechanism of CV-159 is thought to involve both the blockade of L-type Ca2+ channels and the inhibition of the calmodulin (CaM)-dependent pathway. nih.gov

The ability of these compounds to cross the blood-brain barrier is a critical factor in their neuroprotective potential. nih.govresearchgate.net The novel 1,4-dihydropyridine derivative AP-12 was shown to penetrate the blood-brain barrier and improve spatial learning and memory in both wild-type and transgenic Alzheimer's disease model mice. nih.govresearchgate.net This was accompanied by an increase in the expression of hippocampal and cortical proteins related to synaptic plasticity, such as GAD67 and Homer-1. nih.govresearchgate.net

The neuroprotective effects of these derivatives are also linked to their ability to combat oxidative stress, a key contributor to neurodegeneration. nih.gov By scavenging free radicals and reducing oxidative damage, these compounds can help to preserve neuronal integrity and function.

| Derivative | Model System | Key Findings |